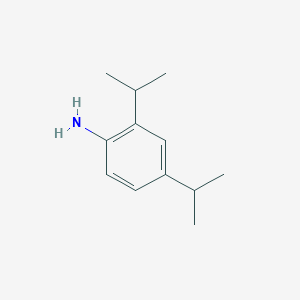

2,4-Bis(propan-2-yl)aniline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,4-di(propan-2-yl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N/c1-8(2)10-5-6-12(13)11(7-10)9(3)4/h5-9H,13H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPDPRPHPYMTWMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1)N)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90508868 | |

| Record name | 2,4-Di(propan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90508868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79069-41-3 | |

| Record name | 2,4-Di(propan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90508868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies for 2,4 Bis Propan 2 Yl Aniline

Alkylation Methodologies for Substituted Anilines

Alkylation of anilines is a primary method for introducing isopropyl groups onto the aromatic ring. This can be achieved by either direct alkylation of aniline (B41778) or by reacting halogenated anilines with isopropylating agents.

Alkylation of Aniline Precursors with Isopropylating Reagents

The most common method for synthesizing 2,4-bis(propan-2-yl)aniline is through the Friedel-Crafts alkylation of aniline. This reaction typically employs isopropyl halides, such as isopropyl chloride or bromide, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). The reaction is an electrophilic substitution where the isopropyl groups are directed to the ortho and para positions due to the activating nature of the amine group. To favor the formation of the desired 2,4-disubstituted product and minimize monoalkylation, an excess of the isopropyl halide is often used.

Recent advancements have explored the use of supercritical propylene (B89431) for the alkylation of aniline. This solvent-free approach, conducted in a tubular reactor, enhances reaction rates through homogeneous catalysis.

Reductive amination of anilines with acetone (B3395972) represents another pathway. This method, however, can sometimes lead to a mixture of products and may require specific catalysts to achieve high selectivity.

Reaction of Halogenated Anilines with Isopropyl Halides

An alternative approach involves the reaction of dihalogenated benzenes with amines. For instance, reacting dihalobenzene-1,2,3,4-tetracarboxylic acids with primary amines in acetic acid can yield desirable ortho-diimide products. While not a direct route to this compound, this methodology highlights the reactivity of halogenated aromatics in amination reactions. The synthesis of N-isopropylanilines can also be achieved by the alkylation of anilines with isopropyl halides. For example, 2,4-difluoro-N-isopropylaniline can be produced by reacting 2,4-difluoroaniline (B146603) with an isopropyl halide at temperatures of 80°C or higher. google.com

Reduction Approaches for Nitro-Substituted Aromatic Intermediates

The reduction of nitro-substituted aromatic compounds provides a viable route to this compound. This strategy begins with the nitration of a suitable diisopropylbenzene precursor to form 2,4-diisopropylnitrobenzene. Subsequent reduction of the nitro group yields the target aniline derivative.

Various reducing agents and catalytic systems are employed for this transformation. A common method involves the use of sodium borohydride (B1222165) (NaBH₄) in combination with transition metal catalysts. ijcce.ac.ir For instance, bimetallic nanoparticles, such as palladium/cobalt supported on cellulose (B213188), have shown high efficiency in the reduction of nitroaromatics to their corresponding amines under mild conditions. ijcce.ac.ir Another effective system utilizes copper ferrite (B1171679) (CuFe₂O₄) nanoparticles as a heterogeneous magnetic catalyst for the reduction of nitroanilines in an aqueous medium. nih.govresearchgate.net These catalytic systems offer advantages such as high yields, mild reaction conditions, and the potential for catalyst recycling. ijcce.ac.ir

Optimization of Reaction Parameters and Process Control

To maximize the yield and selectivity of this compound synthesis, careful optimization of reaction parameters is essential.

Influence of Temperature and Pressure on Reaction Outcomes

Temperature and pressure play a significant role in aniline alkylation reactions. In the Friedel-Crafts alkylation of aniline with propylene, high temperatures (280–290°C) and pressures are typically required to achieve high conversion rates. scribd.com Similarly, the synthesis of 2,6-diisopropylaniline (B50358) via high-pressure liquid phase alkylation is conducted at temperatures of 280-290°C. scribd.com However, in the synthesis of 2,4-difluoro-N-isopropylaniline, the reaction temperature is preferably maintained between 100°C and 200°C. google.com In some patented processes for selective aniline alkylation, temperatures below 150°C are favored. google.com

The use of supercritical propylene in a tubular reactor allows for reactions at elevated temperatures (250–300°C) and pressures (4.5 MPa), leading to enhanced reaction rates. For the preparation of N-isopropylaniline through the alkylation of aniline with acetone, the reaction is carried out at temperatures between 140°C and 220°C and pressures of 20 to 100 atmospheres. google.com In the preparation of dihalo-anilines, saponification and decarboxylation can be carried out at temperatures up to 250°C in an autoclave. google.com

Table 1: Effect of Temperature and Pressure on Aniline Alkylation

| Synthetic Method | Temperature (°C) | Pressure | Key Findings |

|---|---|---|---|

| Friedel-Crafts Alkylation with Propylene | 280 - 290 | High | High aniline conversion. scribd.com |

| Supercritical Propylene Alkylation | 250 - 300 | 4.5 MPa | Enhanced reaction rates. |

| Alkylation with Isopropyl Halide | 100 - 200 | Normal/Elevated | Optimal range for 2,4-difluoro-N-isopropylaniline. google.com |

| Alkylation with Acetone | 140 - 220 | 20-100 atm | Effective for N-isopropylaniline synthesis. google.com |

Role of Catalytic Systems in Amination and Alkylation Processes

The choice of catalyst is critical in directing the outcome of both amination and alkylation reactions. In Friedel-Crafts alkylation, Lewis acids such as AlCl₃ and FeCl₃ are the conventional catalysts. Aniline aluminum is also used as a catalyst in the high-pressure liquid phase alkylation of aniline with propylene. scribd.com

For the reduction of nitroaromatics, transition metal-based catalysts are paramount. Bimetallic systems like Pd/Co on cellulose and magnetic nanoparticles such as CuFe₂O₄ have demonstrated high catalytic activity and selectivity. ijcce.ac.irnih.govresearchgate.net These heterogeneous catalysts are often favored due to their ease of separation and reusability. ijcce.ac.ir In the synthesis of N-isopropylaniline from aniline and acetone, a platinum catalyst is employed. google.com

Recent research has also focused on the development of more advanced catalytic systems. For example, transition metal complexes, including those of palladium and gold, are being explored to enhance the selectivity of alkylation reactions under milder conditions.

Table 2: Catalytic Systems for Aniline Synthesis

| Reaction Type | Catalyst | Support/Ligand | Key Advantages |

|---|---|---|---|

| Friedel-Crafts Alkylation | AlCl₃, FeCl₃ | None | Conventional and effective. |

| High-Pressure Alkylation | Aniline Aluminum | None | Used in industrial processes. scribd.com |

| Reduction of Nitroaromatics | Pd/Co | Cellulose | High yield, mild conditions, recyclable. ijcce.ac.ir |

| Reduction of Nitroanilines | CuFe₂O₄ | Nanoparticles | Heterogeneous, magnetic, efficient in water. nih.govresearchgate.net |

| Alkylation with Acetone | Platinum | - | Used for N-isopropylaniline synthesis. google.com |

Strategies for Controlling Regioselectivity and Minimizing Byproduct Formation

The synthesis of this compound presents a significant challenge in controlling regioselectivity, which is the preferential substitution at specific positions on the aniline ring. The primary goal is to introduce two isopropyl groups at the ortho (position 2) and para (position 4) carbons relative to the amino group, while simultaneously preventing substitution at other positions and minimizing the formation of undesired byproducts. Key byproducts include mono-isopropyl anilines (2-isopropylaniline, 4-isopropylaniline), the 2,6-diisopropylaniline isomer, N-alkylated products, and poly-alkylated species like 2,4,6-triisopropylaniline. scribd.com

Strategies to achieve high regioselectivity and minimize these byproducts primarily revolve around the careful selection of catalysts, reagents, and reaction conditions.

Friedel-Crafts Alkylation Control: The traditional Friedel-Crafts alkylation using an alkyl halide (e.g., isopropyl chloride) and a Lewis acid catalyst like aluminum chloride (AlCl₃) is a common route. google.com However, anilines pose a challenge as the basic amino group can form a complex with the Lewis acid, deactivating the catalyst. google.com To overcome this and control selectivity, specific strategies are employed:

Catalyst Stoichiometry: Utilizing a molar ratio of at least 1.02 moles of aluminum halide per mole of aniline is a critical strategy. google.comgoogle.com This excess of Lewis acid complexes with the amino group, which prevents N-alkylation and directs the electrophilic substitution to the aromatic ring. This complexation favors substitution at the para position. google.com

Reagent Molar Ratio: The ratio of the alkylating agent to aniline is crucial for minimizing mono-alkylated byproducts. A molar ratio of approximately 2.5:1 of the isopropyl halide to aniline helps to ensure complete disubstitution.

Temperature and Solvent: Maintaining the reaction temperature within a specific range, such as 80–100°C in a solvent like toluene (B28343) or xylene, is key to driving the reaction to completion while managing the rate of side reactions.

Zeolite Catalysis: Vapor-phase alkylation of aniline with isopropanol (B130326) over zeolite catalysts offers an alternative to traditional Lewis acids. um.edu.my However, this method can lead to a complex mixture of N-alkylated and C-alkylated products. The dehydration of isopropanol to propene on the zeolite surface creates a highly reactive alkylating agent that can result in poor regioselectivity. um.edu.my Achieving control with this method requires careful selection of the zeolite framework (e.g., ZSM-5, Y-zeolites) and optimization of reaction conditions like temperature and contact time to influence product distribution. um.edu.my

Modern Catalytic Systems: Recent advances focus on developing highly selective catalyst systems that operate under milder conditions.

Transition Metal Catalysts: Cationic gold(I) complexes, for example, have been shown to facilitate aniline alkylation with high selectivity and yield, significantly reducing the formation of N-alkylated side products.

Promoter Systems: The use of a Lewis acid such as Ca(II) in conjunction with a specific solvent like hexafluoroisopropanol (HFIP) has been demonstrated to achieve highly selective ortho-C-alkylation of anilines. acs.org While this particular system targets ortho-substitution, it exemplifies the principle of using tailored catalyst-solvent combinations to achieve precise regiochemical control that is otherwise difficult to obtain.

By implementing these strategies, chemists can navigate the complexities of aniline alkylation to selectively synthesize this compound and minimize the formation of a wide array of potential byproducts.

Comparative Analysis of Synthetic Pathways and Yield Efficiencies

The selection of a synthetic pathway for this compound depends on a balance of factors including yield, selectivity, cost, scalability, and environmental impact. A comparative analysis of the primary methods reveals distinct advantages and disadvantages for each.

The Friedel-Crafts alkylation remains a widely used and cost-effective method for industrial-scale production. It typically involves reacting aniline with an isopropyl halide in the presence of a Lewis acid catalyst like AlCl₃. While it is scalable, this pathway can suffer from moderate yields and the formation of isomeric byproducts if reaction conditions are not strictly controlled. googleapis.com The use of corrosive and environmentally sensitive catalysts is a significant drawback. um.edu.my

Transition metal-catalyzed alkylation represents a more modern and selective approach. Catalysts based on palladium or gold can achieve higher yields (up to 85%) under milder conditions compared to the Friedel-Crafts reaction. A key advantage is the significant reduction in N-alkylation side products. However, the high cost and lower scalability of these sophisticated catalysts can make them less viable for large-scale industrial synthesis.

Zeolite-catalyzed alkylation offers an alternative that avoids corrosive liquid acids. These reactions, often performed in the vapor phase with isopropanol as the alkylating agent, are challenged by poor selectivity. um.edu.my They tend to produce a complex mixture of N- and C-alkylated isomers, leading to low yields of the desired 2,4-disubstituted product and complicating purification efforts. um.edu.my

Finally, reductive alkylation (or reductive amination) of aniline with acetone over a catalyst like copper chromite is highly selective but for the wrong product. niscpr.res.in This method almost exclusively produces N-isopropylaniline, making it an excellent pathway for N-alkylation but entirely unsuitable for the C-alkylation required to produce this compound. niscpr.res.in Its inclusion in this analysis serves to highlight the critical role of pathway selection in directing reaction outcomes.

The following table provides a comparative overview of these synthetic pathways.

| Synthetic Pathway | Typical Reagents | Key Advantages | Key Disadvantages | Reported Yield (%) | Selectivity |

|---|---|---|---|---|---|

| Friedel-Crafts Alkylation | Aniline, Isopropyl Halide, AlCl₃ | Cost-effective, Scalable | Corrosive catalyst, Byproduct formation (isomers, polyalkylation) google.comum.edu.my | ~70% | Moderate; requires strict control |

| Transition Metal-Catalyzed Alkylation | Aniline, Alkene/Alcohol, Pd or Au catalyst | High yield, High selectivity (low N-alkylation), Milder conditions | High catalyst cost, Potentially lower scalability | up to 85% | High for C-alkylation |

| Zeolite-Catalyzed Alkylation | Aniline, Isopropanol, Zeolite catalyst | Avoids corrosive liquid acids | Poor selectivity, Complex product mixture, Low yield of desired isomer um.edu.my | Low (e.g., 14.2% aniline conversion) um.edu.my | Low; mixture of N- and C-alkylated products |

| Reductive Alkylation | Aniline, Acetone, H₂, Copper Chromite | Excellent selectivity | Unsuitable for C-alkylation niscpr.res.in | ~70% (for N-isopropylaniline) niscpr.res.in | ~100% for N-alkylation niscpr.res.in |

Intrinsic Reactivity and Mechanistic Investigations of 2,4 Bis Propan 2 Yl Aniline

Reactivity Profile of the Aromatic Amino Moiety

The reactivity of 2,4-bis(propan-2-yl)aniline is significantly influenced by the nucleophilic character of the amino (-NH2) group. The lone pair of electrons on the nitrogen atom makes it a potent nucleophile, capable of engaging in a variety of chemical transformations.

Condensation Reactions with Carbonyl Compounds to Form Imines

The primary amino group of this compound readily participates in condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. This reaction involves the nucleophilic addition of the amine to the electrophilic carbonyl carbon, followed by the elimination of a water molecule.

The general mechanism proceeds through a two-step process:

Nucleophilic Addition: The nitrogen atom of the aniline (B41778) attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate called a carbinolamine.

Dehydration: The carbinolamine is typically unstable and undergoes acid- or base-catalyzed dehydration to yield the stable imine product.

Studies on analogous systems, such as 2,6-diisopropylaniline (B50358), have shown that these condensation reactions proceed efficiently. For example, the reaction of 2,6-diisopropylaniline with triacetylmethane (B1294483) in the presence of a catalytic amount of p-toluenesulfonic acid results in the formation of the corresponding β-enaminone. This highlights the utility of bulky anilines in synthesizing sterically hindered imine derivatives, which are valuable ligands in coordination chemistry and catalysis.

Participation in Nucleophilic Substitutions and Additions

The nitrogen atom in this compound, with its available lone pair of electrons, functions as a strong nucleophile. quora.com This characteristic allows it to participate in various nucleophilic substitution and addition reactions. In these reactions, the aniline molecule donates its electron pair to an electron-deficient center (an electrophile). quora.com

Nucleophilic Addition: In reactions with compounds containing electrophilic double or triple bonds, such as α,β-unsaturated carbonyl compounds, the aniline can undergo a nucleophilic addition. wikipedia.orglibretexts.org This type of reaction, often referred to as a conjugate or Michael-type addition, involves the attack of the nucleophilic amine at the β-carbon of the unsaturated system. For instance, the reaction of anilines with quinones can result in 1,4-nucleophilic addition, forming anilinoquinone adducts. researchgate.net Similarly, reactions with acetylenic ketones can yield a variety of addition products, depending on the reaction conditions and the specific substrates involved. archive.org

Nucleophilic Substitution: The amino group can also act as a nucleophile to displace a leaving group on an aliphatic or aromatic substrate. While nucleophilic aromatic substitution (SNAr) on an unactivated aryl halide is generally difficult, the reaction can be facilitated if the aromatic ring is substituted with strong electron-withdrawing groups. scranton.edunih.gov More commonly, the aniline acts as a nucleophile in reactions with alkyl halides (alkylation) or acyl halides (acylation) to form secondary amines or amides, respectively. However, the reaction with alkyl halides can sometimes lead to a mixture of products due to overalkylation. latech.edu

Electrophilic and Nucleophilic Aromatic Substitution Patterns

Steric and Electronic Influence of Isopropyl Groups on Aromatic Ring Reactivity

The reactivity of the benzene (B151609) ring in this compound towards substitution is governed by the combined electronic and steric effects of the amino and isopropyl substituents.

Electronic Effects:

Amino Group (-NH2): The amino group is a powerful activating group and an ortho, para-director for electrophilic aromatic substitution. Its lone pair of electrons can be delocalized into the aromatic π-system through resonance, increasing the electron density at the positions ortho and para to it (C3, C5, and the carbon para to the amino group, which is occupied by an isopropyl group). chemistrysteps.com

Isopropyl Groups (-CH(CH3)2): Isopropyl groups are also activating, though less so than the amino group. They are electron-donating through an inductive effect and hyperconjugation. This further enhances the nucleophilicity of the aromatic ring, making it highly susceptible to attack by electrophiles. libretexts.org

Steric Effects: The two bulky isopropyl groups exert significant steric hindrance. The isopropyl group at the C2 position sterically shields the C3 position (ortho to the amino group). The isopropyl group at the C4 position shields the C3 and C5 positions. This steric congestion plays a crucial role in determining the regioselectivity of substitution reactions.

Combined Influence on Electrophilic Aromatic Substitution: The synergistic electronic activation from both the amino and isopropyl groups makes the aromatic ring highly reactive towards electrophiles. libretexts.org However, the substitution pattern is largely dictated by steric hindrance. The positions ortho to the powerfully activating amino group (C3 and C5) are sterically encumbered by the adjacent isopropyl groups. Consequently, electrophilic attack is most likely to occur at the C6 position, which is ortho to one isopropyl group and para to the other, and is the least sterically hindered activated position. For example, in halogenation reactions, aniline itself reacts readily with bromine water to produce 2,4,6-tribromoaniline. For this compound, substitution would be directed to the available activated positions that are not sterically blocked.

Engagement in Carbon-Nitrogen Bond Forming Transformations

This compound is a valuable substrate in modern synthetic chemistry for the construction of carbon-nitrogen bonds, a fundamental transformation in the synthesis of pharmaceuticals, agrochemicals, and materials.

Arylation of Acyclic Ketones and Haloarenes

Bulky anilines, such as the isomeric 2,6-diisopropylaniline, are frequently employed in metal-catalyzed cross-coupling reactions to form C-N bonds. These reactions, particularly the Buchwald-Hartwig amination, have become a cornerstone of modern synthesis.

In these transformations, a palladium or nickel catalyst is typically used to couple the aniline with an aryl halide (haloarene) or a ketone. The bulky nature of the diisopropylaniline substrate is often crucial for the success of these reactions. It can influence the stability and reactivity of the catalytic intermediates and can promote the desired reductive elimination step that forms the final C-N bond.

For instance, N-heterocyclic carbene (NHC) complexes of nickel have been shown to be effective catalysts for the amination of haloarenes and the α-arylation of acyclic ketones using sterically hindered anilines like 2,6-diisopropylaniline. sigmaaldrich.com The reaction involves the oxidative addition of the haloarene to the metal center, followed by coordination of the aniline and subsequent deprotonation to form an amido complex. Reductive elimination from this complex yields the N-arylated aniline product and regenerates the active catalyst.

Table 1: Examples of C-N Bond Forming Reactions

| Amine Substrate | Coupling Partner | Catalyst System | Reaction Type |

|---|---|---|---|

| 2,6-Diisopropylaniline | Haloarenes | Nickel-NHC | Amination |

| 2,6-Diisopropylaniline | Acyclic Ketones | Nickel-NHC | α-Arylation |

These catalytic cycles provide a powerful and versatile method for constructing complex amine-containing molecules from readily available starting materials like this compound.

Aminocyclization Reactions

The aminocyclization of anilines is a fundamental strategy for the synthesis of a wide array of nitrogen-containing heterocyclic compounds, which are significant scaffolds in medicinal chemistry and materials science. While specific studies on the aminocyclization reactions of this compound are not extensively detailed in the available literature, the reactivity of its core aniline structure provides a basis for understanding its potential participation in such transformations. The presence of the amino group attached to the aromatic ring allows for its involvement as a nucleophile in intramolecular or intermolecular cyclization reactions to form various heterocyclic systems.

The steric hindrance imposed by the two bulky propan-2-yl groups at the ortho and para positions of this compound is a critical factor that influences its reactivity in aminocyclization reactions. nih.govsemanticscholar.org Sterically crowded anilines can exhibit altered reaction kinetics and may require more forcing reaction conditions to overcome the steric hindrance around the nitrogen atom. nih.gov However, these bulky substituents can also play a role in directing the regioselectivity of cyclization reactions.

In principle, this compound can participate in various types of aminocyclization reactions, including:

Synthesis of Indoles and Quinolines: Anilines are common starting materials for the synthesis of indoles, quinolines, and other fused nitrogen heterocycles. mdpi.com These syntheses often involve condensation with carbonyl compounds or alkynes, followed by an intramolecular cyclization. The bulky isopropyl groups on the aniline ring might influence the feasibility and outcome of these classical synthetic routes.

Palladium-Catalyzed Cyclizations: Modern synthetic methods often employ transition metal catalysis, such as palladium-catalyzed amination and cyclization cascades, for the construction of N-heterocycles. mdpi.comnih.gov These methods can be effective for sterically hindered substrates and offer a potential avenue for the utilization of this compound in the synthesis of complex heterocyclic architectures.

[3+2] Cycloadditions: Anilines can act as a nitrogen source in cycloaddition reactions to form five-membered rings. For instance, reactions with vinylethylene carbonates catalyzed by palladium can yield 1,3-oxazolidine-2-thione (B1225483) derivatives. organic-chemistry.org

The table below summarizes potential aminocyclization reactions applicable to substituted anilines like this compound, based on general synthetic methodologies for N-heterocycles.

| Reaction Type | Potential Heterocyclic Product | Reagents and Conditions | Ref |

| Bischler-Möhlau Indole Synthesis | Substituted Indole | α-Haloketone, heat | mdpi.com |

| Doebner-von Miller Reaction | Substituted Quinoline | α,β-Unsaturated carbonyl compound, acid catalyst | mdpi.com |

| Palladium-Catalyzed Cyclization | Pyrrole Derivatives | Alkynes, Pd(II) catalyst | nih.gov |

| [3+2] Cycloaddition | 1,3-Oxazolidine-2-thione | Vinylethylene carbonate, isothiocyanate, Pd catalyst | organic-chemistry.org |

It is important to note that the successful application of these methods to this compound would require experimental validation to account for the specific electronic and steric effects of the diisopropyl substitution.

Oxidative Reactivity and Redox Behavior of Aniline Derivatives

The oxidative reactivity of aniline and its derivatives has been a subject of extensive study due to its relevance in various chemical transformations, including polymerization, dye synthesis, and understanding degradation pathways of environmental pollutants. ijcrt.orgopenaccessjournals.com The redox behavior of anilines is intrinsically linked to the electron-donating nature of the amino group and is significantly influenced by the nature and position of substituents on the aromatic ring.

The initial step in the electrochemical oxidation of aniline and its derivatives typically involves the loss of one electron from the nitrogen atom to form a radical cation. nih.gov The stability and subsequent reaction pathways of this radical cation are dictated by the substitution pattern on the aniline ring and the reaction medium. For N,N-disubstituted anilines, this radical cation can be more stable. nih.gov

The presence of electron-donating alkyl groups, such as the propan-2-yl groups in this compound, is expected to facilitate oxidation by increasing the electron density on the aromatic ring and the nitrogen atom. This effect generally leads to a lower oxidation potential compared to unsubstituted aniline. nih.gov Studies on substituted N,N-dimethylanilines have shown a correlation between the substrate's oxidation-reduction potential and the rates of N-demethylation catalyzed by cytochrome P-450, where electron-donating substituents enhance the rate of oxidation. nih.gov

The oxidation of anilines can lead to a variety of products depending on the oxidant and reaction conditions. Common products include nitrosobenzenes, nitrobenzenes, azoxybenzenes, and polymeric materials. openaccessjournals.comacs.orgasianpubs.org The anodic oxidation of substituted anilines at a platinum electrode in an aqueous protic medium has been shown to yield derivatives of benzidine, hydroxyaniline, diphenylamine, hydrazobenzene, and azobenzene, depending on the substituents present. The mechanistic pathway often involves the formation of a cation radical intermediate, which can then undergo further oxidation to a dication or participate in coupling reactions.

The table below presents a summary of key aspects of the oxidative reactivity of substituted anilines, which can be extrapolated to predict the behavior of this compound.

| Feature | Description | Influencing Factors | Potential Products | Ref |

| Initial Oxidation Step | One-electron transfer from the nitrogen atom. | Substituent electronic effects, solvent. | Radical cation | nih.gov |

| Redox Potential | Lowered by electron-donating groups. | Hammett parameters of substituents. | - | nih.gov |

| Reaction Pathways | Coupling, hydrolysis, further oxidation. | Reaction medium (pH), electrode material. | Dimers (e.g., benzidines), quinone imines, polymers. | nih.gov |

| Chemical Oxidation | Reaction with various oxidizing agents. | Strength of the oxidizing agent (e.g., K2Cr2O7, H2O2). | Nitroso compounds, nitro compounds, benzoquinones. | openaccessjournals.comacs.org |

The steric bulk of the isopropyl groups in this compound may also play a role in its oxidative reactivity. While facilitating the initial electron loss, the steric hindrance could influence the subsequent coupling reactions of the resulting radical cation, potentially favoring intramolecular processes or leading to different product distributions compared to less hindered anilines. Computational studies on substituted anilines have shown a good correlation between the oxidation potential and the energy of the highest occupied molecular orbital (HOMO). umn.edursc.org Such theoretical approaches could provide valuable insights into the specific redox properties of this compound.

2,4 Bis Propan 2 Yl Aniline As a Versatile Precursor in Coordination Chemistry and Catalysis

Rational Design and Synthesis of Ligands Derived from 2,4-Bis(propan-2-yl)aniline

The bulky 2,4-diisopropylphenyl moiety is a desirable substituent in ligand design, providing a sterically crowded environment around a metal center. This can prevent unwanted side reactions, promote specific catalytic pathways, and enhance the stability of the resulting complexes.

N-Heterocyclic carbenes (NHCs) have emerged as a prominent class of ligands in organometallic chemistry and catalysis, largely replacing phosphines in many applications due to their strong σ-donating properties and robust metal-ligand bond. sigmaaldrich.com The synthesis of NHC precursors, typically imidazolium (B1220033) salts, often utilizes bulky anilines to confer steric protection and enhance catalytic performance.

A common and efficient route to symmetrical imidazolium salts involves a two-step process. The first step is the condensation of two equivalents of an aniline (B41778) with glyoxal (B1671930) to form a 1,4-diazabutadiene intermediate. This is followed by cyclization with a suitable one-carbon source, such as paraformaldehyde and an acid, to yield the desired imidazolium salt. nih.gov This general methodology is applicable to the synthesis of NHC precursors from this compound. The bulky N-aryl groups are critical in facilitating the reductive elimination of products from the metal center in catalytic cycles. sigmaaldrich.com

Table 1: General Synthetic Protocol for NHC Precursors from this compound

| Step | Reaction | Reagents and Conditions | Product |

|---|---|---|---|

| 1 | Diazabutadiene Formation | This compound (2 eq.), Glyoxal (1 eq.), Methanol, Formic acid (cat.), Room temperature | (E,E)-N,N'-bis(2,4-diisopropylphenyl)ethane-1,2-diimine |

The resulting imidazolium salt serves as a stable precursor that can be readily deprotonated to generate the free N-heterocyclic carbene for subsequent use in the synthesis of metal-NHC complexes.

Schiff bases are a class of ligands synthesized through the condensation reaction between a primary amine and a carbonyl compound (aldehyde or ketone). nih.gov Their facile synthesis and versatile coordination behavior make them ubiquitous in coordination chemistry. nih.gov By employing this compound, Schiff base ligands with significant steric bulk can be prepared.

Multitopic Schiff-base ligands, capable of binding to multiple metal centers, can be developed by reacting this compound with carbonyl compounds containing more than one aldehyde or ketone functional group. For instance, the condensation of two equivalents of this compound with a dialdehyde (B1249045), such as terephthalaldehyde (B141574) or isophthalaldehyde, yields bidentate, bridging ligands. These precursors are valuable in the construction of polynuclear metal complexes and metal-organic frameworks. The general synthesis is typically a one-pot reaction performed in a solvent like ethanol, often with acid catalysis. fud.edu.ngmdpi.com

Table 2: Synthesis of a Bidentate Schiff-Base Ligand Precursor

| Reactants | Conditions | Product |

|---|

The imine nitrogen atoms of the Schiff base provide the coordination sites for metal ions, while the bulky 2,4-diisopropylphenyl groups create a sterically hindered pocket around the metal center. fud.edu.ng

Phosphinic amides are organophosphorus compounds that have found application as effective ligands in catalysis. organic-chemistry.orgnih.gov These ligands can be synthesized through the reaction of an amine with a phosphinic chloride. The use of this compound allows for the introduction of sterically demanding substituents onto the nitrogen atom of the amide.

The synthesis is typically a straightforward nucleophilic substitution reaction. This compound is treated with a diarylphosphinic chloride, such as diphenylphosphinic chloride, in the presence of a base to neutralize the HCl byproduct. This method provides access to sterically hindered phosphinic amide ligands that are often resistant to oxidation and hydrolysis while promoting high catalytic activity. nih.gov

Table 3: Synthesis of a P,P-Diaryl-N-(2,4-diisopropylphenyl)phosphinic Amide

| Reactants | Reagents and Conditions | Product |

|---|

Carbazole (B46965) is an aromatic heterocyclic compound that serves as a rigid, electron-rich scaffold for the construction of advanced ligands. acs.org Incorporating the this compound moiety into a carbazole framework can lead to ligands with unique electronic properties and steric profiles, suitable for various catalytic applications.

One synthetic approach involves a Schiff-base condensation between a carbazole dialdehyde and this compound. For example, formylation of a 1,8-disubstituted carbazole can yield a dialdehyde precursor. acs.orgnih.gov Subsequent condensation with two equivalents of this compound produces a pincer-type NNN ligand, where the carbazole nitrogen and the two imine nitrogens can coordinate to a metal center. nih.gov This strategy allows for fine-tuning of the ligand's properties through modification of the carbazole backbone and the aniline substituents. acs.org

Another method involves the direct coupling of the aniline to a halogenated carbazole core, such as 3,6-dibromo-9H-carbazole, via transition-metal-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination.

Complexation Chemistry with Transition Metals

The ligands derived from this compound can be used to synthesize a wide range of transition metal complexes. The steric and electronic properties endowed by the 2,4-diisopropylphenyl groups play a crucial role in determining the structure and reactivity of these complexes.

Anilido ligands are formed by the deprotonation of the N-H group of an aniline. The use of bulky anilines like this compound is particularly effective for synthesizing monomeric metal-anilido complexes by preventing oligomerization through steric hindrance. These complexes are important as catalysts and as precursors for other organometallic species.

The synthesis of metal-anilido complexes is often achieved through a protonolysis reaction. This involves reacting the aniline with a metal precursor that has a reactive, basic ligand, such as an alkyl or amide group. For example, the reaction of this compound with a metal alkyl complex results in the elimination of an alkane and the formation of a new metal-nitrogen bond. This reaction has been demonstrated with yttrium alkyl complexes, which react with bulky anilines to afford yttrium alkyl anilido species via the elimination of an alkane. sigmaaldrich.com

A representative reaction is shown below: LnM-R + H2N-Ar → LnM-NH-Ar + R-H (where M = transition metal, R = alkyl group, Ar = 2,4-diisopropylphenyl)

The resulting metal-anilido species can exhibit unique reactivity, often participating in insertion reactions or serving as ancillary ligands that stabilize low-coordinate metal centers.

Formation of Transition Metal Imido Complexes

The synthesis of transition metal imido complexes often utilizes primary amines as precursors for the imido ligand (=NR). researchgate.net this compound, with its bulky isopropyl groups, serves as an effective arylamine for generating sterically demanding imido ligands that can stabilize high-oxidation-state metal centers. chemrxiv.org A prevalent method for this transformation is the condensation reaction between the aniline and a metal oxo complex, which proceeds with the elimination of water. wikipedia.org

Reaction Scheme: LnM=O + H2NAr → LnM=NAr + H2O (where Ar = 2,4-bis(propan-2-yl)phenyl and L = other ligands)

This method is particularly useful for preparing molybdenum imido complexes, which are precursors to important catalysts. wikipedia.org For instance, molybdenum oxo chlorides can be converted to their corresponding diimido derivatives. Another synthetic route involves the reaction of low-valence metal complexes with organic azides, leading to the oxidative addition of the nitrene fragment and the release of dinitrogen. chemrxiv.orgwikipedia.org

Additional Synthetic Routes to Imido Complexes:

| Starting Materials | Reagent | Product | Byproduct | Reference |

|---|---|---|---|---|

| Metal Halide (LnMCl2) | 3 H2NAr | LnM=NAr | 2 [RNH3]Cl | researchgate.net |

| Metal Oxo (LnM=O) | ArNCO | LnM=NAr | CO2 | wikipedia.org |

The choice of synthetic method depends on the metal, its oxidation state, and the other ligands in its coordination sphere. researchgate.net The bulky 2,4-bis(propan-2-yl)phenyl group can influence the reaction kinetics and the stability of the resulting imido complex. researchgate.net

Characterization of Metal-Ligand Architectures

Once synthesized, metal complexes incorporating the this compound-derived ligand are subjected to a suite of analytical techniques to elucidate their structural and electronic properties. The characterization of these metal-ligand architectures is crucial for understanding their reactivity and catalytic potential.

Spectroscopic and Analytical Techniques:

Infrared (IR) Spectroscopy: This technique is used to confirm the coordination of the ligand to the metal center. Key vibrational bands, such as the C=N stretching frequency in imido complexes, will show a shift upon coordination compared to the free ligand. The appearance of new low-frequency bands can be assigned to metal-nitrogen (M-N) vibrations. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy provides detailed information about the ligand environment. Shifts in the signals of the aromatic and isopropyl protons of the 2,4-bis(propan-2-yl)phenyl group can confirm complexation. nih.gov For certain metals, 15N NMR can be a powerful tool to directly probe the electronic nature of the metal-imido bond. nih.govchemrxiv.org

Elemental Analysis: Combustion analysis for carbon, hydrogen, and nitrogen (C.H.N.) is used to verify the empirical formula of the synthesized complexes. asrjetsjournal.org

Magnetic Susceptibility: This measurement determines the magnetic properties of the complex (diamagnetic or paramagnetic), which provides insight into the electron configuration and oxidation state of the metal center. sbmu.ac.ir

These methods collectively provide a comprehensive picture of the synthesized complexes, confirming the successful coordination of the this compound-derived ligand and revealing the key structural features of the molecule. asrjetsjournal.orgresearchgate.net

Coordination with Specific Metal Centers (e.g., Palladium, Yttrium, Copper, Nickel, Chromium, Molybdenum)

The sterically hindered this compound ligand is instrumental in stabilizing a variety of transition metal centers, leading to complexes with unique reactivity.

Molybdenum and Chromium: Molybdenum(VI) bis(imido) complexes are particularly significant. The reaction of molybdenum dioxodichloride with two equivalents of this compound yields complexes of the type Mo(NAr)2Cl2(L) (where Ar = 2,4-bis(propan-2-yl)phenyl). wikipedia.org These high-oxidation-state compounds are notable as precursors for Schrock-type olefin metathesis catalysts. wikipedia.orgchemrxiv.org The bulky imido ligands are considered "spectator ligands" in these systems, meaning they stabilize the metal center without directly participating in the catalytic cycle. researchgate.netnih.gov

Palladium: Palladium complexes are paramount in cross-coupling catalysis. This compound can serve as a precursor to ancillary ligands for palladium, influencing the efficiency of reactions like Suzuki and Buchwald-Hartwig amination. The electronic and steric properties imparted by the ligand are critical for the stability and activity of the catalytic species.

Yttrium: Early transition metals like yttrium can form highly reactive imido complexes. While the reactivity of group 5 and 6 imido complexes is often moderate, those of group 3 and 4 metals, including yttrium, typically exhibit high reactivity, participating in reactions like [2+2] cycloadditions. nih.gov

Copper and Nickel: These late transition metals can coordinate with aniline-derived ligands to form complexes with various geometries, often square-planar or tetrahedral. unlp.edu.arsbmu.ac.ir The coordination environment is confirmed through spectroscopic and magnetic measurements. For instance, Ni(II) complexes with similar ligands have been shown to be diamagnetic, consistent with a square-planar geometry. sbmu.ac.ir

Catalytic Efficacy of this compound-Derived Complexes

Complexes derived from this compound have demonstrated significant utility in various catalytic transformations, primarily due to the unique steric and electronic environment provided by the bulky ligand.

Applications in Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig Amination)

Palladium-catalyzed cross-coupling reactions are fundamental tools in synthetic chemistry for forming carbon-carbon and carbon-nitrogen bonds. nih.gov The performance of these catalytic systems is highly dependent on the ligand coordinated to the palladium center.

Suzuki-Miyaura Coupling: This reaction creates a carbon-carbon bond between an organoboron compound and an organohalide. dntb.gov.ua Palladium complexes featuring bulky ancillary ligands often exhibit enhanced catalytic activity. The use of ligands derived from this compound can lead to catalysts with improved stability and turnover numbers, making them suitable for large-scale industrial applications. nih.govmdpi.com

| Cross-Coupling Reaction | Bond Formed | Typical Metal Catalyst | Role of Aniline-Derived Ligand | References |

| Suzuki-Miyaura | C-C | Palladium | Enhances catalyst stability and activity | nih.govmdpi.com |

| Buchwald-Hartwig | C-N | Palladium | Facilitates reductive elimination, improves scope | wikipedia.org |

Catalysis of Carbon-Carbon and Carbon-Nitrogen Bond Formation

The utility of this compound-derived complexes extends to a broader range of C-C and C-N bond-forming reactions beyond the canonical Suzuki and Buchwald-Hartwig couplings. mdpi.commdpi.com

The development of palladium catalysts with specialized ligands has enabled the coupling of a wide variety of substrates under milder conditions. researchgate.net Ligands incorporating the this compound framework can provide the necessary steric hindrance to promote challenging coupling reactions and prevent catalyst deactivation pathways such as the formation of palladium black. These catalysts are often employed in the synthesis of complex organic molecules, including pharmaceuticals and fine chemicals, where the precise construction of C-C and C-N bonds is essential. nih.govdntb.gov.ua

Olefin Metathesis through Schrock Carbene Systems

Olefin metathesis is a powerful reaction that reorganizes carbon-carbon double bonds, and it is catalyzed by metal carbene complexes. wikipedia.org Schrock catalysts, which are based on high-oxidation-state molybdenum or tungsten centers, are among the most active for this transformation.

A critical feature of many Schrock catalysts is the presence of one or more imido ligands. wikipedia.org As discussed in section 4.2.2, this compound is an ideal precursor for the sterically demanding imido ligands found in these systems. For example, the complex Mo(NAr)(CH-t-Bu)(OR)2 (where Ar = a bulky aryl group like 2,4-bis(propan-2-yl)phenyl) is a classic Schrock-type catalyst. The synthesis of this catalyst often begins with the corresponding diimido precursor, Mo(NAr)2Cl2(dme), which is generated from the reaction of MoO2Cl2 with the aniline. wikipedia.org In this context, the imido ligand derived from this compound acts as a crucial spectator ligand, tuning the electronic properties of the metal center and providing steric protection to enhance catalytic activity and stability. nih.govchemrxiv.org

Performance in Selective Oxidation Reactions

The selective oxidation of anilines is a crucial transformation in organic synthesis, yielding valuable products such as azoxybenzenes, azobenzenes, and nitrosobenzenes. The selectivity of these reactions is often controlled by the catalyst and the reaction conditions. While specific studies on catalysts derived from this compound are not prominent, research on the oxidation of other aniline derivatives provides insight into how such catalysts might perform.

For instance, the catalytic oxidation of aniline to azoxybenzene (B3421426) has been achieved with high selectivity using various metal-based catalysts. The steric bulk of ligands derived from anilines can play a significant role in directing the selectivity of the oxidation process. A bulky ligand, such as one derived from this compound, could potentially favor the formation of specific oxidation products by sterically hindering certain reaction pathways.

The table below summarizes the performance of different catalytic systems in the selective oxidation of aniline, which can serve as a benchmark for potential future studies involving catalysts derived from this compound.

| Catalyst | Oxidant | Major Product | Conversion (%) | Selectivity (%) | Reference |

| CuCr₂O₄ Spinel Nanoparticles | H₂O₂ | Azoxybenzene | 78 | 92 | acs.org |

| Supported Gold Catalyst | O₂ | Azoxybenzene | >99 | >99 | Not specified in search results |

These examples highlight the importance of catalyst design in achieving high selectivity in aniline oxidation. The introduction of bulky substituents on the aniline ring, as in this compound, could lead to the development of catalysts with unique selectivity profiles.

Organocatalytic Systems (e.g., based on naphthalene (B1677914) diimides)

Naphthalene diimides (NDIs) are a class of organic compounds that have gained significant attention in the field of organocatalysis, particularly in photoredox catalysis. beilstein-journals.orgnih.gov Their electron-deficient aromatic core allows them to act as effective photocatalysts. The properties of NDI-based catalysts can be tuned by introducing substituents to the NDI core.

While there is no direct literature on organocatalytic systems combining this compound with naphthalene diimides, the general principles of NDI catalysis suggest potential applications. N-aryl substituents on NDIs can influence their solubility, electronic properties, and catalytic activity. The bulky 2,4-bis(propan-2-yl)phenyl group, if attached to an NDI core, could enhance solubility in organic solvents and create a unique steric environment around the catalytic center. beilstein-journals.orgnih.gov

Core-substituted NDIs bearing dialkylamino groups have been synthesized and used as visible light photoredox catalysts. beilstein-journals.orgnih.gov These electron-donating groups shift the absorption of the NDI into the visible light spectrum. beilstein-journals.orgnih.gov An N-aryl group derived from this compound could potentially be used in conjunction with core substituents to further modulate the catalyst's properties.

The table below shows key properties of some synthesized core-substituted naphthalene diimides, illustrating how structural modifications can impact their potential as photoredox catalysts.

| NDI Derivative | Substituents | Absorption Max (nm) | Excited State Reduction Potential (V vs SCE) |

| Core-substituted NDI with n-propylamino groups | N-imide: 1-ethylpropyl | 500-650 | ~ +1.0 |

This data indicates that the electronic properties of NDIs can be significantly altered by substitution, a principle that could be applied by incorporating bulky aniline derivatives like this compound.

Stereoselective Catalytic Transformations

Chiral ligands are fundamental to asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. nih.gov Sterically demanding groups are often incorporated into chiral ligands to create a well-defined chiral pocket around the metal center, which is crucial for achieving high stereoselectivity. While specific chiral ligands derived from this compound are not extensively documented in the provided search results, the structural features of this aniline make it a potentially valuable building block for such ligands.

The bulky isopropyl groups can enforce a specific conformation upon coordination to a metal center, thereby influencing the stereochemical outcome of a catalyzed reaction. Chiral Schiff bases, for example, are a versatile class of ligands used in a wide range of stereoselective reactions. nih.gov A chiral Schiff base synthesized from this compound and a chiral aldehyde or ketone could be a promising ligand for asymmetric catalysis.

The development of P-chiral monophosphine ligands has led to significant advancements in nickel-catalyzed asymmetric synthesis. For instance, the (R)-AntPhos ligand has been successfully used in the synthesis of chiral chromans with excellent enantioselectivity. This highlights the importance of ligand design in achieving high stereocontrol. The incorporation of a bulky aniline moiety like this compound into a ligand framework could lead to new and effective chiral catalysts.

The following table presents examples of stereoselective transformations achieved with different types of chiral ligands, which could inspire the design of new ligands based on this compound.

| Reaction | Catalyst/Ligand | Product | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) |

| Asymmetric synthesis of chiral chromans | Ni(cod)₂ / (R)-AntPhos | Tertiary allylic siloxanes | >99:1 er |

| Stereoselective macrocyclization | Copper/peptidyl complexes | Macrocycles | >99:1 er |

Advanced Material Applications of 2,4 Bis Propan 2 Yl Aniline Derivatives

Monomer Applications in Polymer Synthesis

The distinct molecular architecture of 2,4-Bis(propan-2-yl)aniline, characterized by its bulky isopropyl side groups, makes it a compelling monomer for the synthesis of advanced polymers. These pendant groups can disrupt polymer chain packing, leading to enhanced solubility and processability without significantly compromising thermal performance.

Polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. vt.edu They are typically synthesized through a two-step process involving the reaction of a diamine with a dianhydride to form a poly(amic acid) precursor, which is then cyclized to the final polyimide. vt.edu The properties of polyimides can be tailored by modifying the chemical structures of the diamine and dianhydride monomers. vt.edu

The incorporation of bulky substituents, such as the isopropyl groups found in this compound, into the polymer backbone is a recognized strategy for enhancing the solubility and processability of otherwise intractable aromatic polyimides. These bulky groups disrupt the close packing of polymer chains, reducing intermolecular forces and allowing the polymer to dissolve in a wider range of organic solvents. This improved solubility is crucial for fabricating thin films and complex shapes for applications in microelectronics and aerospace. While specific research detailing the use of this compound in polyimide synthesis is not extensively documented in the provided search results, the principles of polymer chemistry suggest its potential to yield polyimides with a favorable combination of high thermal stability and improved processability.

Table 1: General Properties of High-Performance Aromatic Polyimides

| Property | Typical Value Range |

|---|---|

| Glass Transition Temperature (Tg) | 200–400 °C |

| Tensile Strength | 70–200 MPa |

| Tensile Modulus | 2–5 GPa |

| Dielectric Constant (1 MHz) | 2.9–3.5 |

| Decomposition Temperature (Td) | > 450 °C |

Note: These are general values for aromatic polyimides; specific properties depend on the exact monomer composition.

Polyimines, also known as Schiff base polymers, are synthesized through the condensation reaction of diamines and dialdehydes. These materials are of interest due to their diverse properties, including thermal stability, catalytic activity, and optoelectronic characteristics. The electronic properties of polyimines can be tuned by altering the chemical structure of the monomers, which in turn can influence their photoluminescence (PL) behavior.

The incorporation of aniline (B41778) derivatives into the polymer backbone can modulate the electronic structure and conformation of the polyimine chains. While direct studies on the use of this compound for creating photoluminescent polyimines were not found in the search results, related research on aniline-based polymers suggests potential. The electron-donating nature of the amino group and the steric effects of the isopropyl substituents could influence the conjugation length and the energy levels of the resulting polyimine, thereby affecting its emission wavelength and quantum yield. This tunability is a key objective in the development of materials for applications such as organic light-emitting diodes (OLEDs) and chemical sensors.

Crosslinking is a process that involves forming chemical bonds between polymer chains to create a three-dimensional network. mdpi.com This network structure significantly enhances the mechanical properties, thermal stability, and chemical resistance of the polymer. mdpi.com Crosslinking agents are molecules with two or more reactive sites that can form these intermolecular linkages.

Amines are commonly used as curing or crosslinking agents, particularly for epoxy resins. The primary amine group (-NH2) of this compound can react with functional groups in other polymer chains, such as epoxides or anhydrides, to form covalent bonds. The presence of two reactive hydrogen atoms on the amine group allows it to connect with two separate polymer chains, thereby acting as a crosslinking point. The bulky isopropyl groups would likely influence the crosslinking density and the final network structure, potentially leading to materials with a unique balance of rigidity and toughness. Although specific examples of this compound as a crosslinking agent are not detailed in the provided search results, its chemical structure is fundamentally suited for this role.

Fabrication of Functional Polymers with Engineered Properties

The deliberate incorporation of monomers like this compound into polymer structures allows for the engineering of materials with specific, enhanced functionalities. The steric and electronic effects of the isopropyl groups can be leveraged to control macroscopic properties such as mechanical strength, heat resistance, and electrical insulation.

The mechanical robustness and thermal stability of a polymer are critically dependent on its molecular structure, including chain rigidity, intermolecular forces, and crosslink density. rsc.orgresearchgate.net Aromatic polymers, such as polyimides, are known for their inherent thermal stability due to the high bond energies of the aromatic rings in the polymer backbone. researchgate.net

Table 2: Illustrative Thermal Properties of Polymers with Bulky Side Groups

| Polymer System | Monomer with Bulky Group | Glass Transition Temp. (Tg) | Decomposition Temp. (Td5%) |

|---|---|---|---|

| Polyimide A | Standard Diamine | ~300 °C | ~500 °C |

| Polyimide B | Diamine with Bulky Group | >320 °C | ~510 °C |

| Polycycloacetal 1 | Standard Diol | 159 °C | 349 °C |

| Polycycloacetal 2 | Lignin-derived Diol (bulky) | 179-243 °C | 343-370 °C rsc.org |

Note: This table provides a conceptual comparison based on general principles and specific findings for other bulky structures, as direct data for this compound was not available.

The dielectric and optical properties of polymers are critical for their use in microelectronics, communication technologies, and optical devices. mdpi.comintertek.comresearchgate.net A low dielectric constant (low-k) is desirable for insulating materials in integrated circuits to reduce signal delay and power consumption. mdpi.comnih.gov Optical properties such as transparency and refractive index determine a material's suitability for applications like lenses, optical fibers, and coatings. intertek.comresearchgate.net

Table 3: Factors Influencing Dielectric and Optical Properties of Polymers

| Property | Favorable Structural Features | Influence of Bulky Groups (e.g., Isopropyl) |

|---|---|---|

| Dielectric Constant | Low polarizability, high free volume, low moisture absorption | Increase free volume, decrease chain packing density, potentially lowering the dielectric constant. mdpi.com |

| Optical Transparency | Amorphous morphology, lack of chromophores, low light scattering | Disrupt crystalline packing, promoting an amorphous structure that can enhance transparency. covestro.com |

| Refractive Index | High atomic density, presence of aromatic rings or heavy atoms | Decrease density by increasing free volume, which can lead to a lower refractive index. covestro.com |

Influence on Polymer Solubility and Processability

There is no specific research available on the influence of this compound derivatives on polymer solubility and processability. However, it is a well-established principle in polymer chemistry that the introduction of bulky, non-polar substituent groups onto a polymer backbone can significantly enhance its solubility in common organic solvents. This is attributed to the steric hindrance provided by these groups, which disrupts the close packing of polymer chains and reduces the intermolecular forces. In the case of polyanilines, which are notoriously difficult to process due to their poor solubility, the incorporation of bulky alkyl groups, such as the propan-2-yl groups in this compound, would be expected to increase the free volume between polymer chains, thereby improving their solubility and processability. This would theoretically allow for the formation of uniform thin films and facilitate the use of these polymers in a wider range of applications. Despite this theoretical advantage, specific studies quantifying the solubility of polymers derived from this compound or detailing their processability characteristics have not been found.

Integration into Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs)

The use of this compound as a building block, linker, or modulator in the synthesis of Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs) is not documented in the available scientific literature. Anilines and their derivatives are a known class of compounds used in the construction of these porous materials, typically serving as components of the organic linkers that coordinate with metal nodes (in MOFs) or form covalent bonds to create the framework (in COFs). The steric bulk of the two propan-2-yl groups on the aniline ring could potentially be leveraged to create larger pore sizes or to influence the topology of the resulting framework. However, no published research has specifically explored the integration of this compound into either MOFs or COFs. Consequently, there are no detailed research findings, structural data, or analyses of the properties of such materials to report.

Computational Chemistry and Spectroscopic Characterization in Research of 2,4 Bis Propan 2 Yl Aniline

Quantum Chemical Computational Studies

Quantum chemical calculations, particularly those rooted in density functional theory, offer a powerful avenue for exploring the molecular properties of 2,4-Bis(propan-2-yl)aniline from first principles.

Prediction of Spectroscopic Parameters: NMR Chemical Shifts (¹H, ¹³C, ¹⁵N) and Vibrational Frequencies

Computational methods, especially DFT, are widely used to predict spectroscopic parameters, which can then be compared with experimental data for structural validation nih.gov.

NMR Chemical Shifts : Theoretical calculations can predict the ¹H, ¹³C, and ¹⁵N NMR chemical shifts. These predictions are valuable for assigning signals in experimentally obtained spectra. The accuracy of these predictions depends on the level of theory, the basis set used, and the consideration of solvent effects nih.gov. While specific computational data for this compound is not readily published, the methodology is well-established for aniline (B41778) and its derivatives thaiscience.info.

Vibrational Frequencies : The infrared (IR) and Raman spectra of this compound can be simulated by calculating its vibrational frequencies using DFT. These calculations help in assigning the various vibrational modes of the molecule, such as the N-H stretching of the amine group, C-H stretching of the aromatic ring and isopropyl groups, and the skeletal vibrations of the benzene (B151609) ring materialsciencejournal.org. The calculated frequencies are often scaled to correct for anharmonicity and limitations in the theoretical model nih.gov.

Conformational Analysis and Tautomeric Equilibrium Investigations

Conformational Analysis : The presence of two bulky isopropyl groups on the aniline ring introduces the possibility of different spatial arrangements, or conformations. Conformational analysis involves calculating the potential energy surface of the molecule to identify the most stable conformers. The rotation around the C-C bonds of the isopropyl groups and the C-N bond of the amine group are key factors. These studies can predict the most likely three-dimensional structure of the molecule under different conditions.

Tautomeric Equilibrium : Tautomers are isomers that can rapidly interconvert, most commonly through the migration of a proton libretexts.org. For aniline derivatives, amine-imine tautomerism is a possibility, where a proton from the amine group could migrate to the aromatic ring, forming an imine researchgate.netnih.gov. Computational studies can calculate the relative energies and stabilities of these different tautomeric forms. For substituted anilines, the amine form is generally the most stable, but the presence and position of substituents can influence the tautomeric equilibrium researchgate.netrsc.org. Detailed theoretical investigations would be required to quantify the tautomeric preferences for this compound specifically.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification

The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks nih.gov. The MEP surface illustrates the charge distribution, with different colors representing different potential values.

Red regions indicate negative electrostatic potential, highlighting areas rich in electrons that are susceptible to electrophilic attack. For this compound, such regions are expected around the nitrogen atom of the amine group due to its lone pair of electrons.

Blue regions represent positive electrostatic potential, indicating electron-deficient areas that are targets for nucleophilic attack. These are typically found around the hydrogen atoms of the amine group.

Green regions denote neutral potential.

The MEP map provides a clear visual guide to the molecule's reactivity, which is fundamental to understanding its interaction with other molecules nih.gov.

HOMO-LUMO Gap Analysis and Chemical Activity Assessment

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy difference between them, the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability nih.govaimspress.com.

HOMO : Represents the ability to donate an electron. For an aniline derivative, the HOMO is typically localized on the aromatic ring and the nitrogen atom.

LUMO : Represents the ability to accept an electron.

Energy Gap (ΔE) : A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. A large gap implies higher stability and lower chemical reactivity materialsciencejournal.org.

Analysis of the HOMO-LUMO gap for this compound would provide quantitative insight into its stability and reactivity compared to other substituted anilines nih.govthaiscience.info.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation

While computational studies provide theoretical predictions, experimental techniques are essential for definitive structural elucidation. The characterization of this compound relies on a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). These techniques provide concrete data on the molecular structure, functional groups, and molecular weight, which can be used to validate the results of computational models.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Isomeric Purity Assessment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom, allowing for the confirmation of the substitution pattern on the aromatic ring and the connectivity of the isopropyl groups.

In ¹H NMR spectroscopy, the number of signals, their chemical shifts (δ), splitting patterns (multiplicity), and integration values are used to assign protons to specific positions within the molecule. For this compound, distinct signals are expected for the aromatic protons, the amine (-NH₂) protons, and the methine (-CH) and methyl (-CH₃) protons of the two non-equivalent isopropyl groups.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The chemical shifts of the carbon atoms in the aromatic ring confirm the 1,2,4-substitution pattern, while the signals for the isopropyl carbons verify their presence and attachment points. While specific experimental NMR data for the parent compound this compound is not widely published, the analysis of related substituted aniline structures is well-documented. For instance, in derivatives, the chemical shifts of the aromatic protons and carbons are sensitive to the nature and position of other substituents, which is critical for confirming isomeric purity. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values and may differ from experimental results.

| Atom Type | Predicted ¹H NMR (δ, ppm) | Predicted ¹³C NMR (δ, ppm) |

| Aromatic CH | 6.5 - 7.2 | 115 - 145 |

| Amine NH₂ | 3.5 - 4.5 (broad) | N/A |

| Isopropyl CH | 2.8 - 3.5 (septet) | 28 - 34 |

| Isopropyl CH₃ | 1.1 - 1.3 (doublet) | 22 - 25 |

X-ray Diffraction Studies of Crystalline Compounds and Metal Complexes

Vibrational Spectroscopy (Infrared) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is a rapid and effective method for identifying functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands that confirm its structure. researchgate.net

Key expected vibrational modes include:

N-H Stretching: Primary amines typically show two bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the -NH₂ group. researchgate.net

C-H Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching from the isopropyl groups is observed just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations result in several bands in the 1450-1600 cm⁻¹ region. researchgate.net

N-H Bending: The scissoring motion of the -NH₂ group typically gives rise to a band around 1600 cm⁻¹.

C-N Stretching: This vibration is expected in the 1250-1350 cm⁻¹ range. researchgate.net

Out-of-Plane Bending: The substitution pattern on the benzene ring can be inferred from the strong C-H out-of-plane bending bands in the 650-900 cm⁻¹ region.

FTIR is also used to monitor the formation of derivatives, such as in polymerization studies of aniline compounds, where changes in the spectra indicate the consumption of the amine and the formation of new bonds. nih.govmdpi.com

Table 2: Characteristic Infrared Absorption Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| N-H Asymmetric & Symmetric Stretch | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2970 |

| N-H Bend (Scissoring) | 1590 - 1650 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-N Stretch | 1250 - 1350 |

| Aromatic C-H Out-of-Plane Bend | 650 - 900 |

Mass Spectrometry (GC-MS) for Molecular Confirmation and Byproduct Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. When coupled with Gas Chromatography (GC), it allows for the separation and identification of individual components in a mixture. For this compound, GC-MS serves two primary purposes: confirming the molecular weight and identifying impurities or byproducts from its synthesis.

The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight (177.29 g/mol ). scbt.com Fragmentation patterns, such as the loss of a methyl group (M-15) or an isopropyl group (M-43), provide further structural confirmation. High-resolution mass spectrometry can determine the exact mass, confirming the elemental composition. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated for different adducts. uni.lu GC-MS is a standard method for the trace analysis of aniline derivatives in various matrices, demonstrating its utility for purity assessment and byproduct identification. semanticscholar.orgresearchgate.netglsciences.com

Table 3: Predicted Mass Spectrometry Data for this compound Adducts Data sourced from PubChemLite. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 178.15903 | 142.2 |

| [M+Na]⁺ | 200.14097 | 148.9 |

| [M-H]⁻ | 176.14447 | 145.6 |

| [M]⁺ | 177.15120 | 140.9 |

Thermal Analysis (Thermogravimetric Analysis) for Stability of Derivatives

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the thermal stability and phase behavior of materials. While TGA data for this compound itself is not prominent in the literature, these methods are vital for characterizing its derivatives, particularly polymers or liquid crystals.

TGA measures the change in mass of a sample as a function of temperature, providing information about decomposition temperatures and thermal stability. nih.gov DSC measures the heat flow into or out of a sample during a temperature change, which is used to identify phase transitions like melting, crystallization, and glass transitions. For example, studies on liquid crystalline compounds derived from substituted anilines utilize DSC to determine their mesomorphic properties and thermal stabilities. This information is critical for defining the operational range of materials derived from this compound.

Chromatographic Methods (Gel Permeation Chromatography) for Polymer Analysis and Impurity Profiling

While GC is used for analyzing the volatile small molecule itself, Gel Permeation Chromatography (GPC), also known as Size-Exclusion Chromatography (SEC), is the primary technique for analyzing polymers. wikipedia.orgshimadzu.com If this compound is used as a monomer or a precursor to synthesize polymeric materials, GPC is essential for characterizing the resulting polymers. atslab.com

GPC separates molecules based on their hydrodynamic volume in solution. wikipedia.org Larger polymer chains elute from the chromatography column faster than smaller ones. This allows for the determination of key polymer characteristics:

Molecular Weight Averages: Number-average (Mn), weight-average (Mw), and Z-average (Mz) molecular weights.

Molecular Weight Distribution (MWD): The dispersity (Đ = Mw/Mn) of the polymer sample, which indicates the breadth of the distribution of polymer chain lengths. wikipedia.orgresolvemass.ca

This information is fundamental to understanding the structure-property relationships of any polymer derived from this compound, as mechanical and physical properties are highly dependent on molecular weight and dispersity. atslab.comresearchgate.net

Electrochemical Analysis of Derivative Complexes

Electrochemical methods, such as cyclic voltammetry (CV), are used to investigate the redox properties of molecules. rasayanjournal.co.in This technique is particularly relevant for studying metal complexes where this compound or its derivatives act as ligands. The electronic environment provided by the ligand can significantly influence the oxidation and reduction potentials of the metal center.

In a typical CV experiment, the potential is swept linearly with time, and the resulting current is measured. The voltammogram provides information on the reversibility of redox processes and the stability of the oxidized or reduced species. analis.com.my For example, the electrochemical behavior of transition metal complexes with aniline-containing ligands can be studied to understand their catalytic activity in redox reactions. analis.com.my The initial stages of aniline electropolymerization are also studied using CV to elucidate the reaction mechanism. utexas.eduresearchgate.net While specific studies on complexes derived from this compound were not found in the surveyed literature, the principles of using CV to probe the electronic effects of related substituted aniline ligands on metal centers are well-established. srce.hr

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed for preparing 2,4-Bis(propan-2-yl)aniline, and what critical reaction parameters require optimization?

- Answer : The synthesis typically involves alkylation of aniline precursors using isopropyl halides or alcohols under acidic or Friedel-Crafts conditions. Key parameters include:

- Temperature control : Reactions often proceed at 80–120°C to balance reactivity and side-product formation.

- Atmosphere : Use of inert gas (e.g., N₂) to prevent oxidation of the aniline group .

- Purification : Column chromatography or recrystallization to isolate the product from mono- or tri-substituted byproducts .